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For researchers investigating the multifaceted roles of Protein Kinase A (PKA), a

serine/threonine kinase pivotal to numerous cellular signaling pathways, the choice of a

suitable inhibitor is critical for elucidating its specific functions. Among the available small

molecule inhibitors, H89 and KT5720 are frequently employed. This guide provides an

objective comparison of their performance, supported by experimental data, to aid researchers,

scientists, and drug development professionals in making an informed selection for their

experimental designs.

Mechanism of Action
Both H89 and KT5720 function as competitive inhibitors of ATP at the binding site on the

catalytic subunit of PKA.[1][2] PKA exists as a tetramer of two regulatory and two catalytic

subunits in its inactive state. The binding of cyclic AMP (cAMP) to the regulatory subunits

induces a conformational change, leading to the dissociation of the active catalytic subunits.[2]

These catalytic subunits then phosphorylate substrate proteins. H89 and KT5720 exert their

inhibitory effects by occupying the ATP binding pocket on these free catalytic subunits, thereby

preventing the transfer of a phosphate group to the substrate.[1]
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Caption: PKA signaling pathway and points of inhibition.

Performance Data: Potency and Selectivity
The efficacy of an inhibitor is determined by its potency (typically measured as IC50 or Ki) and

its selectivity for the target kinase. While both H89 and KT5720 are potent PKA inhibitors, they

exhibit different profiles in terms of their inhibitory concentrations and their effects on other

kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1662168?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target IC50 / Ki
Off-Target
Kinases
(IC50/Ki)

References

H89 PKA
IC50: 48 nM, Ki:

48 nM

S6K1 (80 nM),

MSK1 (120 nM),

ROCKII (135

nM), PKBα (2.6

µM), MAPKAP-

K1b (2.8 µM)

[1][3][4]

KT5720 PKA
IC50: 3.3 µM, Ki:

60 nM

PHK (11 nM),

PDK1 (300 nM),

PKB, MESK,

GSK-3βα, AMPK

[1][2][5]

Note: IC50 and Ki values can vary between studies depending on the experimental conditions,

such as ATP concentration.

H89 is generally considered a more potent inhibitor of PKA than KT5720, with a lower IC50

value.[4] However, its utility as a highly specific PKA inhibitor has been questioned due to its

significant inhibitory activity against several other kinases, sometimes at concentrations

comparable to those used for PKA inhibition.[3][6] For instance, H89 has been shown to inhibit

S6K1 and MSK1 with IC50 values of 80 nM and 120 nM, respectively.[3]

KT5720, while also not entirely specific for PKA, has a different off-target profile.[1] It has been

reported to inhibit other kinases such as phosphorylase kinase (PHK) and pyruvate

dehydrogenase kinase 1 (PDK1).[2] It is crucial for researchers to be aware of these off-target

effects, as they can lead to misinterpretation of experimental results.[6][7][8]

Experimental Protocols
To assess the inhibitory activity of compounds like H89 and KT5720, an in vitro kinase assay is

a standard method. Below is a generalized protocol.

In Vitro PKA Kinase Assay Protocol
Objective: To determine the IC50 value of an inhibitor for PKA.
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Materials:

Recombinant active PKA catalytic subunit

PKA substrate peptide (e.g., Kemptide)

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

H89 and KT5720 stock solutions (in DMSO)

Phosphocellulose paper or other capture method

Scintillation counter or appropriate detection instrument

Procedure:

Prepare a serial dilution of the inhibitors (H89 and KT5720) in the kinase assay buffer.

Set up the kinase reaction in a microplate by adding the following in order:

Kinase assay buffer

Inhibitor at various concentrations (or DMSO for control)

PKA substrate peptide

Recombinant PKA enzyme

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding ATP.

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot a portion of each reaction mixture onto phosphocellulose paper.
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Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(DMSO).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Caption: A typical experimental workflow for an in vitro kinase assay.
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Summary and Recommendations
Both H89 and KT5720 are valuable tools for studying PKA signaling; however, their use

requires careful consideration of their respective properties.

H89 is a more potent inhibitor of PKA but has a broader range of well-documented off-target

effects on other kinases. It is crucial to use H89 at the lowest effective concentration and to

validate findings using alternative methods, such as RNAi or other PKA inhibitors with

different mechanisms of action (e.g., Rp-cAMPS).[6][7]

KT5720 is generally less potent for PKA than H89 but may offer a different spectrum of off-

target effects. Its cell permeability makes it suitable for cell-based assays.[5] As with H89,

confirming results with complementary approaches is highly recommended.

In conclusion, the choice between H89 and KT5720 should be guided by the specific

experimental context, including the cell or tissue type and the potential for off-target effects to

confound the results. Researchers should consult the literature for known effects of these

inhibitors in their system of interest and consider employing multiple independent methods to

confidently attribute an observed phenotype to the inhibition of PKA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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